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Compound of Interest

Compound Name: 4-Bromo-3-phenyl-1H-pyrazole

Cat. No.: B076115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-phenyl-1H-pyrazole, a

heterocyclic compound of interest in medicinal chemistry and drug discovery. This document

consolidates its chemical identity, plausible synthetic routes with detailed experimental

protocols, physical and spectral properties, and a discussion of its potential biological

significance based on the broader class of pyrazole derivatives. The information is intended to

serve as a valuable resource for researchers engaged in the synthesis, characterization, and

evaluation of novel pyrazole-based compounds for therapeutic applications.

Chemical Identity
The nomenclature and key identifiers for 4-Bromo-3-phenyl-1H-pyrazole are summarized in

the table below.
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Identifier Value

IUPAC Name 4-bromo-3-phenyl-1H-pyrazole

CAS Number 13808-65-6

Molecular Formula C₉H₇BrN₂

Molecular Weight 223.07 g/mol

Canonical SMILES C1=CC=C(C=C1)C2=CNN=C2Br

InChI Key
InChI=1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-

1-3-5-7/h1-6H,(H,11,12)

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of 4-Bromo-3-phenyl-
1H-pyrazole is not extensively documented in a single source, a plausible and efficient

synthetic route can be devised based on established methods for pyrazole synthesis and

subsequent bromination. A common and effective method involves the cyclocondensation of a

1,3-dicarbonyl compound with a hydrazine, followed by regioselective bromination of the

resulting pyrazole core.

General Synthetic Pathway
A logical synthetic approach involves a two-step process: the synthesis of the parent 3-phenyl-

1H-pyrazole followed by its bromination.
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General Synthetic Pathway for 4-Bromo-3-phenyl-1H-pyrazole

Step 1: Knorr Pyrazole Synthesis

Step 2: Electrophilic Bromination

1-Phenyl-1,3-butanedione

3-Phenyl-1H-pyrazole

Cyclocondensation

Hydrazine Hydrate

3-Phenyl-1H-pyrazoleN-Bromosuccinimide (NBS)

4-Bromo-3-phenyl-1H-pyrazole

3_Phenyl_pyrazole_2

Bromination

Click to download full resolution via product page

A plausible two-step synthesis of 4-Bromo-3-phenyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Phenyl-1H-
pyrazole (Knorr Synthesis)
This protocol is adapted from general procedures for the synthesis of pyrazoles from 1,3-

dicarbonyl compounds and hydrazines.

Materials:

1-Phenyl-1,3-butanedione (1 equivalent)

Hydrazine hydrate (1.2 equivalents)
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Ethanol

Glacial acetic acid (catalytic amount)

Distilled water

Saturated sodium bicarbonate solution

Ethyl acetate

Anhydrous magnesium sulfate

Procedure:

To a solution of 1-phenyl-1,3-butanedione in ethanol, add a catalytic amount of glacial

acetic acid.

Slowly add hydrazine hydrate to the mixture at room temperature.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the ethanol

under reduced pressure.

To the residue, add distilled water and extract with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with a saturated sodium bicarbonate solution and then

with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purify the crude product by recrystallization or column chromatography to yield 3-phenyl-

1H-pyrazole.

Experimental Protocol: Bromination of 3-Phenyl-1H-
pyrazole
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This protocol is based on standard procedures for the bromination of pyrazoles using N-

Bromosuccinimide (NBS).

Materials:

3-Phenyl-1H-pyrazole (1 equivalent)

N-Bromosuccinimide (NBS) (1.1 equivalents)

Acetonitrile or Dichloromethane

Distilled water

Saturated sodium thiosulfate solution

Dichloromethane

Anhydrous sodium sulfate

Procedure:

Dissolve 3-phenyl-1H-pyrazole in acetonitrile or dichloromethane.

Add N-Bromosuccinimide (NBS) portion-wise to the solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring

by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate.

Extract the mixture with dichloromethane (3 x 30 mL).

Wash the combined organic layers with water and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent

under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-3-
phenyl-1H-pyrazole.

Physicochemical and Spectral Data
Specific experimental data for 4-Bromo-3-phenyl-1H-pyrazole is not readily available in the

public domain. The following tables provide a compilation of predicted properties and

experimental data for closely related analogs to serve as a reference.

Physical Properties (Predicted and Analog Data)
Property Value/Observation

Melting Point

Data not available for the target compound. For

the related 4-Bromo-1,3,5-trimethyl-1H-

pyrazole, the melting point is 30-34 °C.[1]

Boiling Point

Data not available for the target compound. For

the related 4-Bromo-1,3,5-trimethyl-1H-

pyrazole, the boiling point is 101-102 °C at 15

mmHg.[1]

Appearance Likely a white to off-white solid.

Solubility

Expected to be soluble in common organic

solvents like dichloromethane, chloroform, and

ethyl acetate.

Spectral Data (Reference Data for Analogs)
The following data is for the closely related compound, 4-bromo-3-methoxy-1-phenyl-1H-

pyrazole, and can be used for comparative analysis.[2][3]
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Spectral Data
Observations for 4-bromo-3-methoxy-1-
phenyl-1H-pyrazole[2][3]

¹H NMR (CDCl₃)
δ (ppm) 7.78 (s, 1H), 7.56 (m, 2H), 7.42 (m, 2H),

7.23 (m, 1H), 4.05 (s, 3H)

¹³C NMR (CDCl₃)
δ (ppm) 161.2, 139.7, 129.4, 127.8, 125.8,

117.6, 82.0, 56.8

Mass Spectrum (EI) m/z (%) 255/253 (M⁺, 99/100), 174 ([M-Br]⁺, 75)

IR (KBr) ν (cm⁻¹) 2947, 1554, 1502, 1099, 749, 686

Potential Biological Activity and Applications in
Drug Discovery
While specific biological data for 4-Bromo-3-phenyl-1H-pyrazole is limited, the pyrazole

scaffold is a well-established pharmacophore present in numerous approved drugs and clinical

candidates. Pyrazole derivatives have demonstrated a wide range of biological activities,

including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.

The presence of a bromine atom at the 4-position and a phenyl group at the 3-position of the

pyrazole ring in the target compound offers several opportunities for its application in drug

discovery:

Scaffold for Library Synthesis: The bromo-substituent serves as a versatile handle for further

functionalization through various cross-coupling reactions, such as Suzuki, Heck, and

Sonogashira couplings. This allows for the generation of diverse libraries of compounds for

high-throughput screening.

Potential as an Enzyme Inhibitor: Pyrazole-containing compounds are known to inhibit

various enzymes. For instance, some pyrazole derivatives have been identified as inhibitors

of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-

inflammatory drugs.

Anticancer Potential: A number of pyrazole derivatives have shown promising anticancer

activity by targeting various signaling pathways involved in cell proliferation and survival,
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such as those involving kinases.

Further Functionalization via Suzuki Coupling
The bromine atom on the pyrazole ring is amenable to palladium-catalyzed Suzuki cross-

coupling reactions, enabling the introduction of various aryl and heteroaryl substituents.

Suzuki Coupling of 4-Bromo-3-phenyl-1H-pyrazole

4-Bromo-3-phenyl-1H-pyrazole

4-Aryl/Heteroaryl-3-phenyl-1H-pyrazole

Aryl/Heteroaryl
Boronic Acid

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., Na₂CO₃)

Click to download full resolution via product page

Functionalization via Suzuki coupling.

Hypothetical Signaling Pathway Inhibition
Based on the known mechanisms of other pyrazole-based anticancer agents, 4-Bromo-3-
phenyl-1H-pyrazole and its derivatives could potentially inhibit key signaling pathways

involved in cancer progression, such as the MAP kinase pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b076115?utm_src=pdf-body-img
https://www.benchchem.com/product/b076115?utm_src=pdf-body
https://www.benchchem.com/product/b076115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothetical Inhibition of a Kinase Signaling Pathway
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4-Bromo-3-phenyl-1H-pyrazole
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Potential inhibition of the MEK kinase in the MAPK pathway.

Conclusion
4-Bromo-3-phenyl-1H-pyrazole represents a valuable building block in the synthesis of novel

heterocyclic compounds with potential therapeutic applications. Its straightforward, albeit not
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explicitly detailed, synthesis and the versatility of its bromo-substituent for further chemical

modifications make it an attractive scaffold for medicinal chemistry campaigns. While specific

biological data for this compound is sparse, the well-documented pharmacological activities of

the broader pyrazole class suggest that derivatives of 4-Bromo-3-phenyl-1H-pyrazole could

exhibit interesting biological profiles. Further investigation into the synthesis, characterization,

and biological evaluation of this compound and its analogs is warranted to explore its full

potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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